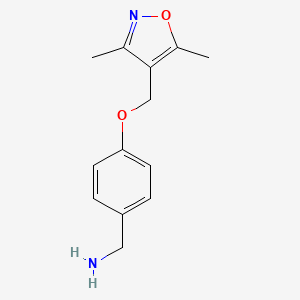
(4-((3,5-Dimethylisoxazol-4-yl)methoxy)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial Activities
- A study explored the synthesis of new quinoline derivatives carrying 1,2,3-triazole moiety, starting from 4-methoxyaniline. These compounds demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Chemical Synthesis and Catalysis
- Research on quinazoline-based ruthenium complexes, derived from similar compounds, showed their effectiveness in transfer hydrogenation reactions. This process is significant in organic synthesis (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Antioxidant Properties
- A study on derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone showed these compounds had effective antioxidant power. This suggests potential for medical or pharmacological applications (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Psychopharmacology Research
- Some studies in this area involve compounds structurally related to (4-((3,5-Dimethylisoxazol-4-yl)methoxy)phenyl)methanamine. For example, research on antidepressant and anxiolytic-like effects of new dual 5-HT1A and 5-HT7 antagonists in animal models might inform psychopharmacology (Pytka et al., 2015).
Liquid Crystalline Materials
- A study on cyanopyridone based luminescent liquid crystalline materials indicates potential applications in materials science. These new molecules exhibit strong absorption and emission bands, making them interesting for optical applications (N., & Adhikari, 2014).
properties
IUPAC Name |
[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-13(10(2)17-15-9)8-16-12-5-3-11(7-14)4-6-12/h3-6H,7-8,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIQGQZVKMXZFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3,5-Dimethylisoxazol-4-yl)methoxy)phenyl)methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2871691.png)
![Methyl 6-(2-(benzylthio)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2871692.png)
![[2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone;hydrochloride](/img/structure/B2871693.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-chloro-3-nitrobenzamide](/img/structure/B2871697.png)

![N-(4-bromophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2871699.png)
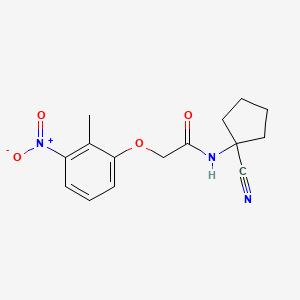
![(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2871702.png)
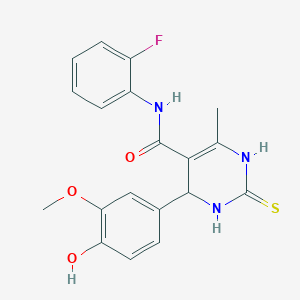
![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(sec-butyl)acetamide](/img/structure/B2871704.png)
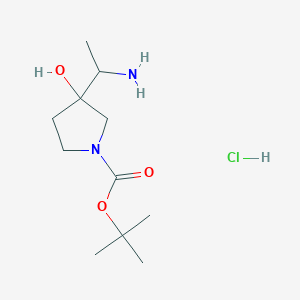
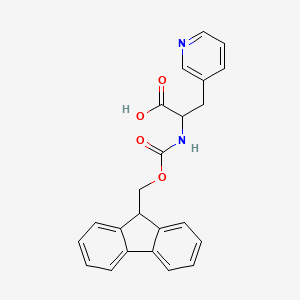
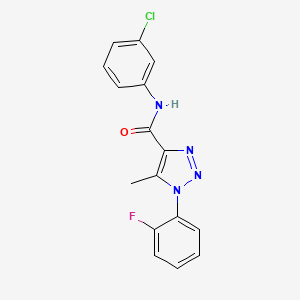
![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2871713.png)